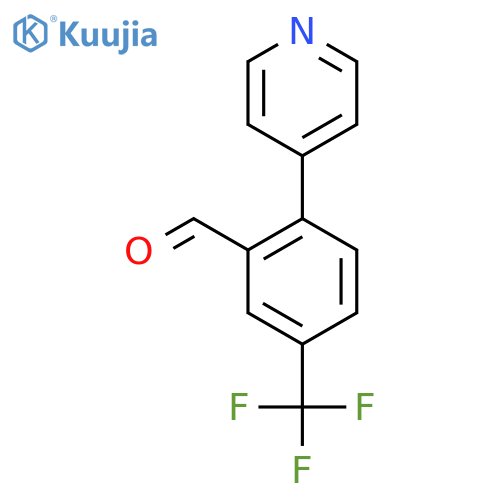

Cas no 1214348-04-5 (2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde)

1214348-04-5 structure

商品名:2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde

CAS番号:1214348-04-5

MF:C13H8F3NO

メガワット:251.20393371582

CID:4964307

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde

-

- インチ: 1S/C13H8F3NO/c14-13(15,16)11-1-2-12(10(7-11)8-18)9-3-5-17-6-4-9/h1-8H

- InChIKey: XXSDXVGIUVZDSO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C2C=CN=CC=2)=C(C=O)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 251.05579836 g/mol

- どういたいしつりょう: 251.05579836 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 30

- ぶんしりょう: 251.20

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000177-1g |

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde |

1214348-04-5 | 97% | 1g |

$1564.50 | 2023-09-04 | |

| Alichem | A014000177-250mg |

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde |

1214348-04-5 | 97% | 250mg |

$484.80 | 2023-09-04 | |

| Alichem | A014000177-500mg |

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde |

1214348-04-5 | 97% | 500mg |

$806.85 | 2023-09-04 |

2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1214348-04-5 (2-(Pyridin-4-yl)-5-(trifluoromethyl)benzaldehyde) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量